molecular formula C15H10O5 B100883 1,3,6-Trihydroxy-8-methylanthraquinone CAS No. 18499-83-7

1,3,6-Trihydroxy-8-methylanthraquinone

Cat. No. B100883
CAS RN: 18499-83-7
M. Wt: 270.24 g/mol
InChI Key: YEQCMRHFAWAOKU-UHFFFAOYSA-N
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Description

1,3,6-Trihydroxy-8-methylanthraquinone, also known as emodin, is a naturally occurring anthraquinone derivative. It is found in various medicinal plants, including Rheum palmatum, Polygonum cuspidatum, and Cassia obtusifolia. Emodin has been extensively studied for its potential therapeutic applications due to its diverse pharmacological properties.

Scientific Research Applications

Isolation and Structural Analysis

1,3,6-Trihydroxy-8-methylanthraquinone, along with other compounds, was isolated from the rhizomes of Gladiolus gandavensis. Its structure was determined using spectroscopic data and chemical methods (Wang, Ye, Li, & Zhang, 2003).

Pharmaceutical Analysis

This compound was determined in Rubia.cordifolia, a plant used in traditional medicine, by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) (Kang Wen-yi, 2008). Another study used Ultra-Performance Liquid Chromatography (UPLC) for its determination in Rubiae Radix et Rhizoma (D. An-wei, 2012).

Pharmacological and Toxicological Properties

Emodin, a derivative of 1,3,6-Trihydroxy-8-methylanthraquinone, shows promise in pharmacology and toxicology. It exhibits properties like anticancer, anti-inflammatory, antioxidant, antibacterial, antiviral, anti-diabetes, immunosuppressive, and osteogenesis promotion. These properties point to its potential as a preventive and therapeutic drug for various diseases (Cui, Chen, Huang, Ying, & Li, 2020).

Anticancer Effects

Emodin has shown antiproliferative effects in cancer cell lines, including human cervical cancer cells. The molecular mechanism involves caspase-dependent apoptotic pathways, potentially through mitochondrial pathways (Srinivas, Anto, Srinivas, Vidhyalakshmi, Senan, & Karunagaran, 2003). Additionally, emodin targets signal transduction pathways in inflammatory disorders and cancer, affecting major molecular targets and showing anti-inflammatory and anti-cancer effects (Shrimali, Shanmugam, Kumar, Zhang, Tan, Ahn, & Sethi, 2013).

Bioavailability and Pharmacokinetics

A study investigated the effect of piperine on the bioavailability and pharmacokinetics of emodin in rats, finding that piperine significantly improved its bioavailability (Di, Wang, & Liu, 2015).

Other Applications

Additional studies have explored various aspects of 1,3,6-Trihydroxy-8-methylanthraquinone and its derivatives in different contexts, such as its role in cell suspension cultures of Morinda citrifolia (Leistner, 1973), its antidiabetic activities (Martorell, Castro, Victoriano, Capó, Tejada, Vitalini, Pezzani, & Sureda, 2021), and its synthesis and potential as a Matrix Metalloproteinase Inhibitor (MMPI) (Wang & Xu, 2005).

properties

CAS RN

18499-83-7

Product Name

1,3,6-Trihydroxy-8-methylanthraquinone

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

1,3,6-trihydroxy-8-methylanthracene-9,10-dione

InChI

InChI=1S/C15H10O5/c1-6-2-7(16)3-9-12(6)15(20)13-10(14(9)19)4-8(17)5-11(13)18/h2-5,16-18H,1H3

InChI Key

YEQCMRHFAWAOKU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)O)O

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)O)O

synonyms

1,3,6-trihydroxy-8-methylanthraquinone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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